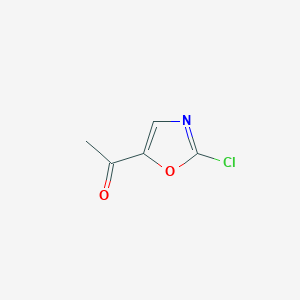![molecular formula C20H22O9 B12432708 2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La astringina es un estilbenoide natural, específicamente el 3-β-D-glucósido del piceatanol. Se encuentra principalmente en la corteza de Picea sitchensis (picea de Sitka) y Picea abies (picea noruega) . Este compuesto es conocido por sus propiedades antioxidantes y se ha estudiado por sus posibles beneficios para la salud, incluida su función en la reducción del estrés oxidativo y la inflamación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La astringina se puede sintetizar a través de la vía de biosíntesis de los estilbenos en las plantas. El paso inicial implica la condensación de p-cumaroil-coenzima A y tres moléculas de malonil-coenzima A para producir resveratrol. A esto le siguen la hidroxilación, la O-metilación y la O-glucosilación para producir astringina .
Métodos de producción industrial: La producción industrial de astringina normalmente implica la extracción de fuentes naturales como la corteza de Picea sitchensis y Picea abies. El proceso de extracción incluye la molienda de la corteza, seguida de la extracción con disolventes y los pasos de purificación para aislar la astringina .
3. Análisis de las reacciones químicas
Tipos de reacciones: La astringina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: La astringina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleofílicos en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la astringina puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro .
Análisis De Reacciones Químicas
Types of Reactions: Astringin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Astringin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of astringin can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La astringina ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y reduce el estrés oxidativo en las células. El compuesto también inhibe la vía PI3K / AKT / NF-κB, que está involucrada en la producción de citoquinas inflamatorias como TNF-α, IL-1β e IL-6 . Esta doble acción de reducir el estrés oxidativo y la inflamación convierte a la astringina en un potente agente protector en varios sistemas biológicos.
Comparación Con Compuestos Similares
La astringina forma parte de la familia de los estilbenoides, que incluye otros compuestos como el resveratrol, el piceatanol y la isorhapontina .
Resveratrol: Conocido por sus propiedades antioxidantes y antiinflamatorias, el resveratrol está ampliamente estudiado por sus posibles beneficios para la salud, incluida la protección cardiovascular y los efectos antienvejecimiento.
Piceatanol: Similar a la astringina, el piceatanol tiene fuertes propiedades antioxidantes y se estudia por su función en la prevención y el tratamiento del cáncer.
La astringina destaca por su estructura glucósido específica, que puede influir en su solubilidad y biodisponibilidad en comparación con otros estilbenoides .
Propiedades
IUPAC Name |
2-[3-[2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPNFLGJXUDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
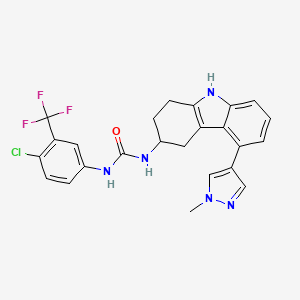
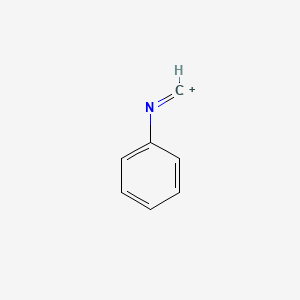
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
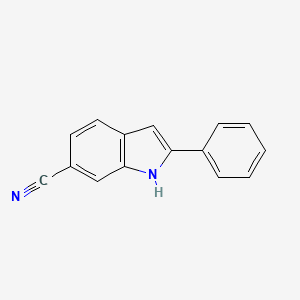


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
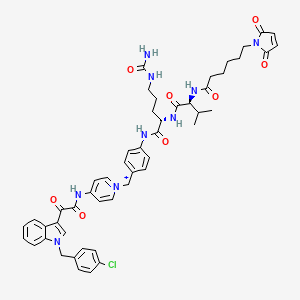

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)


